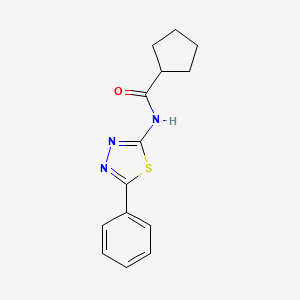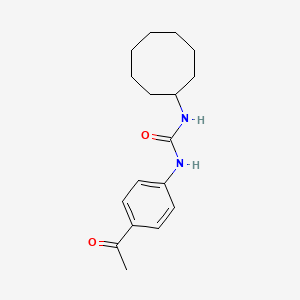![molecular formula C23H27N5O2 B4921005 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4921005.png)
3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has shown promising results in the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways involved in disease progression. For example, in cancer research, this compound has been found to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. In inflammation research, this compound has been found to inhibit the activity of nuclear factor-kappa B, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis in cancer cells by activating caspase enzymes. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In neurological research, this compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the research of 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide. One direction is to study its potential applications in the treatment of other diseases such as cardiovascular disease and diabetes. Another direction is to investigate its potential as a drug delivery system for other therapeutic agents. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which could lead to its development as a therapeutic agent in the future.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide involves the reaction of 1-(2-pyridinylmethyl)-4-piperidinone with 3-phenoxy-5-bromo-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting product is then treated with propanoyl chloride to obtain the final compound.
Applications De Recherche Scientifique
3-phenoxy-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has shown potential in the treatment of Alzheimer's disease by inhibiting the activity of acetylcholinesterase.
Propriétés
IUPAC Name |
3-phenoxy-N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c29-23(12-17-30-21-7-2-1-3-8-21)26-22-9-14-25-28(22)20-10-15-27(16-11-20)18-19-6-4-5-13-24-19/h1-9,13-14,20H,10-12,15-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIRTOXBHHQVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-phenyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4920946.png)

![1-(1-phenylcyclohexyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}methanamine](/img/structure/B4920953.png)

![4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4920960.png)
![4-methoxy-1-methyl-8-[(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)methoxy]-2(1H)-quinolinone](/img/structure/B4920973.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B4920981.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4920990.png)

![isopropyl (5-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate dihydrochloride hydrate](/img/structure/B4920998.png)
![2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4921018.png)
![6-methyl-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B4921026.png)
